Predicted Lipophilicity (cLogP): Higher LogP vs. the Plant‑Active Analog DFPM
The target compound exhibits a predicted logP of 3.38 [1], whereas the structurally related plant‑ABA inhibitor DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]piperidin-1-ylmethanethione) has a measured logP of 2.99 . The ~0.4 log unit increase reflects the 2‑chloro vs. 3,4‑dichloro substitution and the presence of the o‑tolyl‑piperazine moiety. Higher logP may translate to improved passive membrane permeability, an important consideration for cell‑based assays or in vivo applications where target compound penetration differs from DFPM.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.38 [PrenDB prediction] |
| Comparator Or Baseline | DFPM: measured logP = 2.99 |
| Quantified Difference | ΔlogP ≈ 0.39 (higher for target compound) |
| Conditions | Computational prediction (PrenDB) vs. experimental logP (DFPM) |
Why This Matters
Procurement for membrane‑permeability‑sensitive screens should consider that this compound is predicted to be more lipophilic than DFPM, potentially affecting intracellular target access and off‑target distribution.
- [1] PrenDB entry: LogP 3.38 for CAS 459192-65-5. View Source
